

# N,N,3,3-tetramethylazirin-2-amine molecular structure and bonding

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## Compound of Interest

Compound Name: N,N,3,3-tetramethylazirin-2-amine

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## In-Depth Technical Guide: N,N,3,3-tetramethylazirin-2-amine

Disclaimer: Detailed experimental and computational data specifically for **N,N,3,3-tetramethylazirin-2-amine** are not readily available in the public domain. This guide is therefore based on the general chemical principles of 2H-azirine derivatives and data from closely related analogues.

## Introduction

**N,N,3,3-tetramethylazirin-2-amine** is a small, strained heterocyclic compound with the molecular formula  $C_6H_{12}N_2$ .<sup>[1]</sup> It belongs to the class of 2H-azirines, which are characterized by a three-membered ring containing a nitrogen atom and a carbon-nitrogen double bond. The high ring strain and the presence of the endocyclic C=N bond make azirines highly reactive and versatile intermediates in organic synthesis. This guide provides a theoretical overview of the molecular structure, bonding, and potential experimental protocols for **N,N,3,3-tetramethylazirin-2-amine**, aimed at researchers, scientists, and professionals in drug development.

## Molecular Structure and Bonding

The proposed molecular structure of **N,N,3,3-tetramethylazirin-2-amine** is depicted below. The core of the molecule is the 2H-azirine ring, a three-membered heterocycle. Attached to the

C2 carbon of the ring is a dimethylamino group (-N(CH<sub>3</sub>)<sub>2</sub>), and the C3 carbon is substituted with two methyl groups (-CH<sub>3</sub>).

Caption: Proposed molecular structure of **N,N,3,3-tetramethylazirin-2-amine**.

#### Bonding Characteristics:

- **Azirine Ring:** The three-membered ring is highly strained due to the small bond angles, which deviate significantly from the ideal sp<sup>2</sup> (120°) and sp<sup>3</sup> (109.5°) bond angles. This strain energy is a driving force for many of its chemical reactions. X-ray crystallographic studies of other 2H-azirines have shown an unusually long C2-N bond, suggesting a predisposition for cleavage at this site in thermal reactions.
- **C=N Double Bond:** The endocyclic carbon-nitrogen double bond (imine functionality) is a key feature, making the molecule susceptible to nucleophilic attack at the C2 carbon.
- **Amino Group:** The exocyclic dimethylamino group at C2 is expected to influence the electronic properties of the azirine ring through resonance and inductive effects. The nitrogen atom of the amino group has a lone pair of electrons that can be delocalized into the C=N bond, potentially affecting its reactivity.
- **Gem-Dimethyl Group:** The two methyl groups on the C3 carbon provide steric hindrance, which may influence the approach of reagents to that side of the molecule.

## Spectroscopic Data (Hypothetical)

Due to the lack of published experimental data, the following spectroscopic characteristics are predicted based on the proposed structure and data from similar compounds.

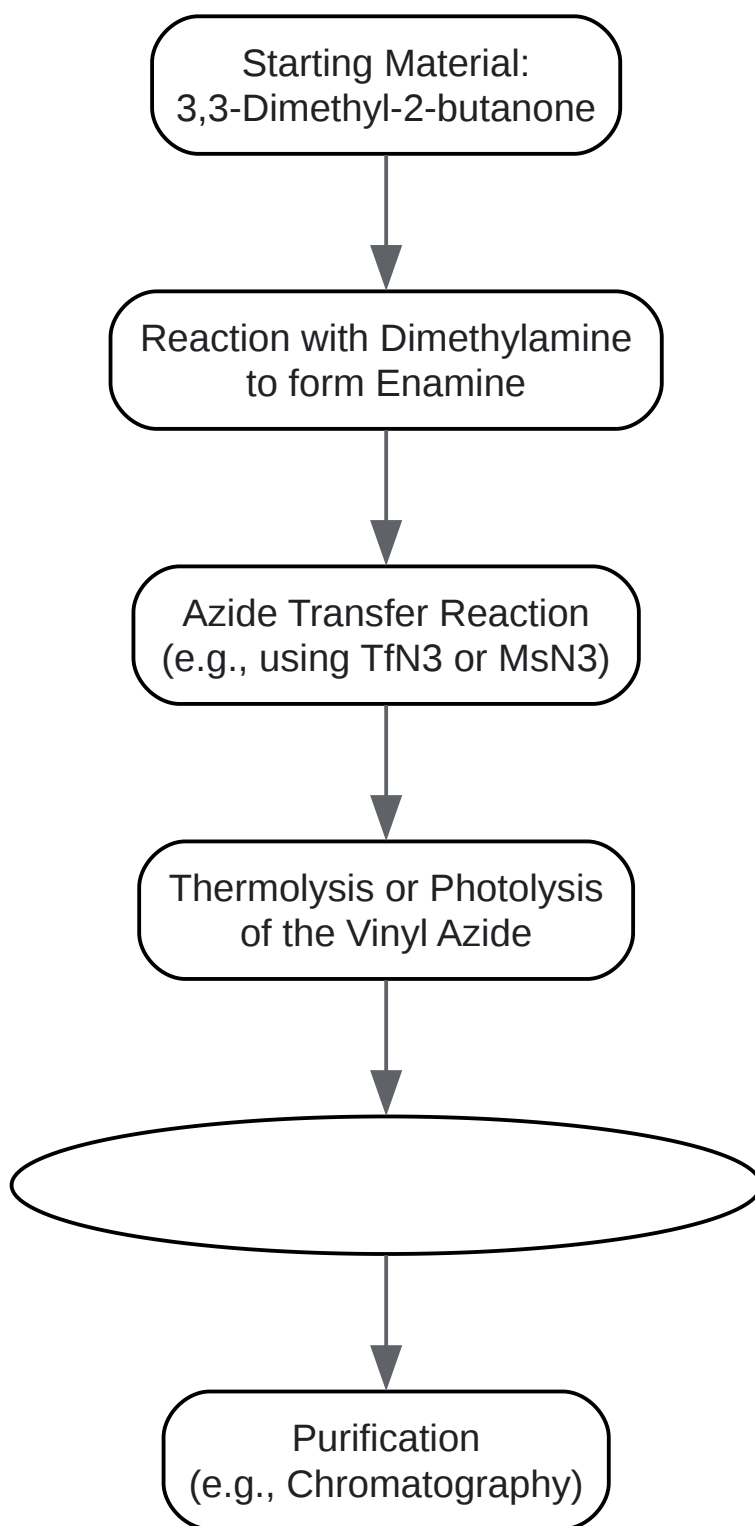
Spectroscopic Technique	Predicted Observations
$^1\text{H}$ NMR	Signals for the two methyl groups on the C3 carbon would likely appear as a singlet. The two methyl groups on the exocyclic nitrogen would also likely appear as a singlet at a different chemical shift.
$^{13}\text{C}$ NMR	Distinct signals would be expected for the C2 and C3 carbons of the azirine ring, with the C2 carbon being more deshielded due to the double bond and attachment to two nitrogen atoms. Signals for the four methyl carbons would also be present.
IR Spectroscopy	A characteristic absorption band for the C=N stretching vibration would be expected in the region of 1650-1750 $\text{cm}^{-1}$ . C-H stretching and bending vibrations for the methyl groups would also be observed.
Mass Spectrometry	The molecular ion peak would be observed at an m/z corresponding to the molecular weight of $\text{C}_6\text{H}_{12}\text{N}_2$ (112.17 g/mol). Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the strained azirine ring.

## Experimental Protocols

The synthesis and characterization of **N,N,3,3-tetramethylazirin-2-amine** would likely follow general procedures established for other 2H-azirines.

## Proposed Synthesis

A common method for the synthesis of 2H-azirines is the thermolysis or photolysis of vinyl azides. A plausible synthetic route for **N,N,3,3-tetramethylazirin-2-amine** could involve the following steps:



### Proposed Synthesis Workflow

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Caption: A generalized workflow for the proposed synthesis of **N,N,3,3-tetramethylazirin-2-amine**.

Detailed Methodology (Hypothetical):

- **Enamine Formation:** 3,3-Dimethyl-2-butanone would be reacted with dimethylamine in the presence of a suitable catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent to form the corresponding enamine.
- **Azide Formation:** The resulting enamine would then be treated with an azide transfer reagent, such as trifluoromethanesulfonyl azide (TfN<sub>3</sub>) or mesyl azide (MsN<sub>3</sub>), to form the vinyl azide intermediate.
- **Cyclization:** The vinyl azide would then be subjected to thermolysis (heating) or photolysis (UV irradiation) to induce cyclization and elimination of dinitrogen, yielding the desired **N,N,3,3-tetramethylazirin-2-amine**.
- **Purification:** The crude product would be purified using standard techniques such as column chromatography or distillation under reduced pressure.

## Characterization

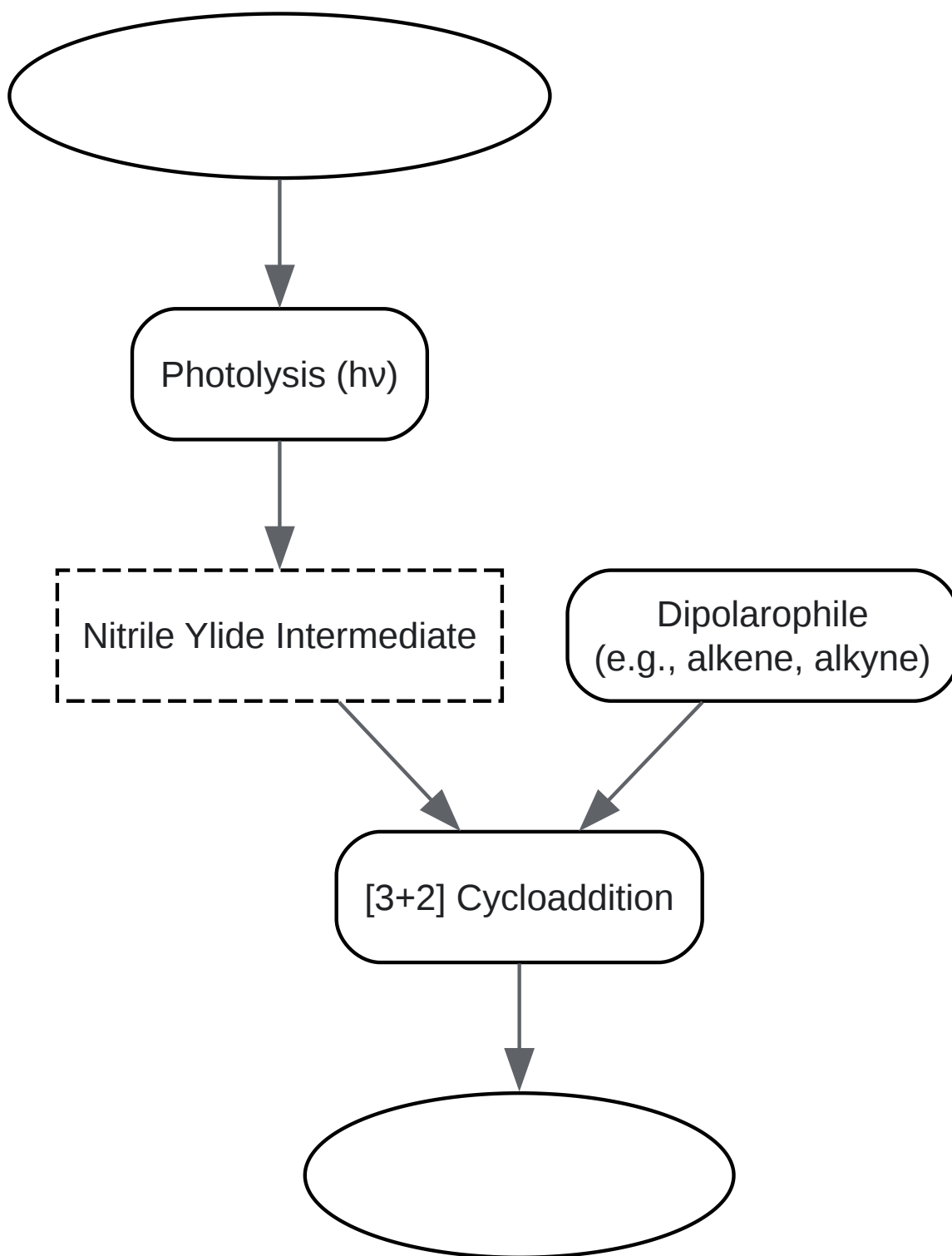
The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity:

- **NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C):** To elucidate the carbon-hydrogen framework.
- **Infrared (IR) Spectroscopy:** To identify functional groups, particularly the C=N bond.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
- **Elemental Analysis:** To confirm the elemental composition (C, H, N).

If suitable crystals can be obtained, X-ray crystallography would provide definitive proof of the molecular structure and detailed information on bond lengths and angles.

## Potential Signaling Pathways and Reactivity

Due to their high ring strain, 2H-azirines are reactive intermediates that can undergo a variety of ring-opening reactions. The photolysis of azirines is a well-established method for generating nitrile ylides, which are versatile 1,3-dipoles that can participate in cycloaddition reactions to form various five-membered heterocyclic rings.



### Potential Reactivity Pathway

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Caption: A diagram illustrating the potential photochemical reactivity of **N,N,3,3-tetramethylazirin-2-amine**.

This reactivity makes 2H-azirines valuable building blocks in medicinal chemistry for the synthesis of novel nitrogen-containing scaffolds for drug discovery.

## Conclusion

While specific experimental data for **N,N,3,3-tetramethylazirin-2-amine** is currently lacking in the scientific literature, its molecular structure, bonding, and reactivity can be reasonably predicted based on the well-established chemistry of 2H-azirine derivatives. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related compounds. Further experimental and computational studies are necessary to fully elucidate the properties of this specific molecule.

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## References

- 1. Mechanistic insight into decomposition of 2H-azirines: electronic structure calculations and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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